N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
N-(3-(Benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a dimethylthiophene moiety and a 1,4-dioxine carboxamide group. This structure combines aromatic and electron-rich systems, which are often associated with bioactivity in medicinal chemistry, such as antimicrobial, anticancer, or enzyme inhibitory properties . The compound’s synthesis likely involves multi-step reactions, including condensation, cyclization, and functionalization of precursor molecules, as seen in analogous benzodioxine-thiadiazole derivatives .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-10-11(2)24-18(20-16(21)13-9-22-7-8-23-13)15(10)17-19-12-5-3-4-6-14(12)25-17/h3-6,9H,7-8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCZOOSNBGFCLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=COCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin. The compound has shown potent inhibition potency against M. tuberculosis .
Mode of Action
The compound interacts with its targets by suppressing the COX enzymes. This suppression results in the inhibition of the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin. This interaction leads to changes in the inflammatory response of the body.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin. These substances are involved in the inflammatory response of the body. Therefore, the compound’s action on this pathway can lead to a reduction in inflammation.
Pharmacokinetics
tuberculosis suggests that it may have good bioavailability.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising:
- Benzo[d]thiazole moiety
- Dimethylthiophene ring
- Dioxine structure
Its molecular formula is with a molecular weight of approximately 422.52 g/mol. The structural complexity contributes to its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the benzo[d]thiazole moiety : This can be achieved through cyclization reactions involving 2-aminobenzenethiol and appropriate aldehydes.
- Synthesis of the dimethylthiophene ring : Alkylation methods such as Friedel-Crafts alkylation are commonly used.
- Coupling reactions : The final compound is formed through cross-coupling reactions, which may include Suzuki or Stille coupling techniques.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro assays demonstrated that the compound showed higher cytotoxicity against various cancer cell lines compared to normal cells, suggesting a selective action against malignant cells .
The mechanism of action appears to involve:
- Induction of apoptosis in cancer cells.
- Disruption of mitochondrial function leading to cell death.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains. For example:
- A study reported that derivatives with similar structures exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Studies
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of this compound in a mouse model bearing C3H mammary carcinoma. The results showed significant tumor growth delay with minimal toxicity to normal tissues, highlighting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Assessment
In another investigation, the compound was tested for its antibacterial efficacy using the MTT assay against K562 cells. The results indicated a dose-dependent response with IC50 values suggesting effective bacterial inhibition at low concentrations .
Summary of Findings
| Biological Activity | Mechanism | Observed Effects |
|---|---|---|
| Antitumor | Induces apoptosis | Selective toxicity towards cancer cells |
| Antimicrobial | Inhibits bacterial growth | Effective against multiple bacterial strains |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzodioxole can reduce α-fetoprotein secretion in Hep3B liver cancer cells, indicating potential for anticancer applications. In vitro studies have demonstrated that certain analogs can induce cell cycle arrest at the G2-M phase, closely mirroring the effects of established chemotherapeutics like doxorubicin.
| Compound | Cell Line | Effect on Cell Cycle | IC50 (µM) |
|---|---|---|---|
| Compound 2a | Hep3B | G2-M arrest (8.07%) | 1625.8 |
| Doxorubicin | Hep3B | G2-M arrest (7.4%) | 7.4 |
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. Structural similarities with known antimicrobial agents suggest that it may inhibit bacterial growth through mechanisms such as disrupting cell membrane integrity or inhibiting essential metabolic pathways.
Materials Science
Crystallography
The crystallization behavior of N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been studied to understand its solid-state properties. The functionalization of the compound influences the solid-state arrangement and absorption properties. Different crystal systems have been observed depending on the substituents attached to the benzamide backbone.
Table 1: Crystal Systems of Related Compounds
| Compound | Crystal System | Space Group |
|---|---|---|
| o-NO2 derivative | Monoclinic | P21/n |
| m-NO2 derivative | Monoclinic | C2/c |
| p-NO2 derivative | Orthorhombic | Pbcn |
Biological Research
Biological Target Interaction Studies
Studies focusing on the binding affinity of this compound to various biological targets have utilized techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These studies aim to elucidate the mechanism of action and potential therapeutic applications of the compound.
Case Study: Inhibition of Enzymatic Activity
Research has indicated that compounds with similar structures can act as effective enzyme inhibitors. For example, analogs have been shown to inhibit specific kinases involved in cancer progression, suggesting a pathway for developing targeted cancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with three structurally related compounds:
(E)-2-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (II)
- Structural Similarities : Both compounds incorporate the 1,4-benzodioxine scaffold. However, Compound II replaces the thiophene-carboxamide group with a hydrazine-carbothioamide linker.
- Synthesis : Compound II is synthesized via a single-step condensation of thiosemicarbazide and benzodioxine derivatives under acidic conditions , whereas the target compound likely requires multi-step functionalization (e.g., Suzuki coupling for thiophene-thiazole fusion).
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-Ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate
- Structural Similarities : This compound shares a thiazole moiety but integrates it into a complex peptidomimetic framework with ester and carbamate groups.
- Functional Differences : The peptidomimetic structure suggests protease inhibition (e.g., HIV protease), whereas the target compound’s planar benzothiazole-thiophene system may intercalate into DNA or inhibit kinases .
- Bioactivity: The ethoxycarbonylamino group in this compound enhances metabolic stability, a feature absent in the target compound, which may limit its pharmacokinetic profile .
Thiadiazole-Fused Benzodioxine Derivatives (General Class)
- Structural Similarities : Both classes utilize benzodioxine as a core. However, thiadiazole-fused derivatives prioritize sulfur-rich heterocycles, which are associated with redox activity and radical scavenging.
- Functional Differences: Thiadiazoles exhibit pronounced antimicrobial activity, while the target compound’s dimethylthiophene and carboxamide groups may favor hydrophobic interactions in enzyme active sites .
Comparative Data Table
Research Findings and Limitations
- Analogous compounds like Combretastatin analogs show similar structural motifs but lack the 1,4-dioxine group .
- Synthetic Challenges : The fusion of benzothiazole with dimethylthiophene requires precise regioselectivity, which may limit yield compared to simpler benzodioxine derivatives .
- Pharmacokinetic Concerns : The compound’s lipophilicity (logP > 3) suggests poor aqueous solubility, a common issue in benzothiazole-based drugs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide?
- Methodology : The compound’s synthesis likely involves multi-step reactions, including:
- Thiophene functionalization : Methylation and benzothiazole coupling via Ullmann or Buchwald-Hartwig amination .
- Carboxamide formation : Activation of the carboxylic acid (e.g., using HATU/DCC) followed by coupling with amines under inert conditions .
- Dihydrodioxine integration : Cyclization of diols or etherification under acidic/basic catalysis .
- Purification : Column chromatography (silica gel, gradient elution) and HPLC for ≥95% purity .
Q. How can structural contradictions in NMR or MS data be resolved during characterization?
- Methodology :
- Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity of the benzothiazole, thiophene, and dihydrodioxine moieties .
- Compare experimental ESI-MS with theoretical m/z values to validate molecular ion peaks .
- Address aromatic proton splitting patterns (e.g., coupling constants) to distinguish regioisomers .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity or binding affinity for target proteins?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
- Molecular docking : Screen against kinase or enzyme targets (e.g., EGFR, COX-2) using AutoDock Vina or Schrödinger Suite .
- MD simulations : Analyze stability of ligand-protein complexes in explicit solvent over 100+ ns trajectories .
Q. How can synthetic byproducts or impurities be systematically identified and quantified?
- Methodology :
- LC-MS/MS : Detect trace impurities (<0.1%) using high-resolution mass spectrometry .
- Mechanistic studies : Probe side reactions (e.g., over-alkylation, oxidation) via in situ FTIR or reaction calorimetry .
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, stoichiometry) to minimize byproduct formation .
Q. What strategies validate the compound’s biological activity in vitro while addressing cytotoxicity concerns?
- Methodology :
- Dose-response assays : IC50 determination in cancer cell lines (e.g., MCF-7, HeLa) using MTT/WST-1 assays .
- Selectivity profiling : Compare activity against non-target cells (e.g., HEK293) to assess therapeutic index .
- ROS/MMP assays : Evaluate mitochondrial toxicity and oxidative stress via flow cytometry .
Contradictions and Mitigation
- Discrepancies in melting points or spectral data may arise from polymorphic forms or solvent residues. Use DSC/TGA for polymorph analysis and ensure rigorous drying .
- Low yields in coupling steps : Replace traditional reagents (e.g., DCC) with newer catalysts (e.g., Pd-NHC complexes) to improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
